
6-(4-Nitrophenyl)pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-nitrophenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a nitrophenyl group attached to the sixth position of the picolinic acid structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-nitrophenyl)picolinic acid typically involves the reaction of picolinic acid with 4-nitrophenyl derivatives. One common method is the reaction of picolinic acid with 4-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) in a solvent like dichloromethane. The reaction is usually carried out at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of 6-(4-nitrophenyl)picolinic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-nitrophenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The picolinic acid moiety can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Nitro derivatives of picolinic acid.
Reduction: Amino derivatives of picolinic acid.
Substitution: Various substituted picolinic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(4-nitrophenyl)picolinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in metal coordination complexes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 6-(4-nitrophenyl)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the picolinic acid moiety can chelate metal ions. These interactions can modulate the activity of enzymes and influence various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Picolinic acid: A simpler derivative without the nitrophenyl group.
Isonicotinic acid: An isomer with the carboxyl group at the fourth position.
Nicotinic acid: Another isomer with the carboxyl group at the third position.
Uniqueness
6-(4-nitrophenyl)picolinic acid is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications .
Propiedades
Número CAS |
80021-26-7 |
|---|---|
Fórmula molecular |
C12H8N2O4 |
Peso molecular |
244.20 g/mol |
Nombre IUPAC |
6-(4-nitrophenyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H8N2O4/c15-12(16)11-3-1-2-10(13-11)8-4-6-9(7-5-8)14(17)18/h1-7H,(H,15,16) |
Clave InChI |
HMXVHAISMVRGLV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


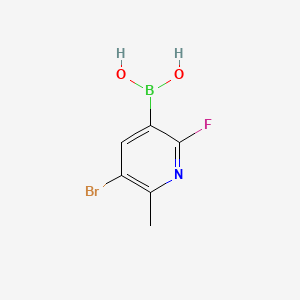
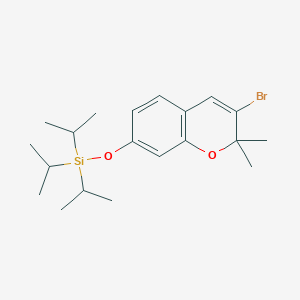
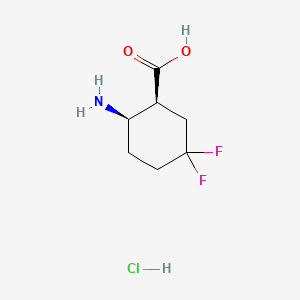
![(1S)-9-methoxy-5,13,13-trimethyl-10-propan-2-yl-12-oxatetracyclo[6.5.2.04,15.011,14]pentadeca-4,6,8(15),9,11(14)-pentaene](/img/structure/B14021498.png)

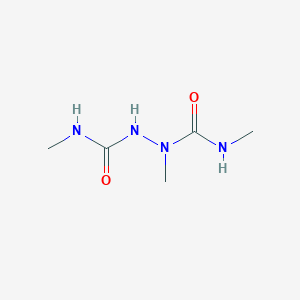
![6-Ethyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B14021526.png)
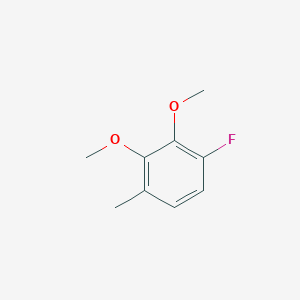
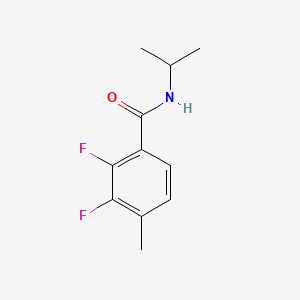


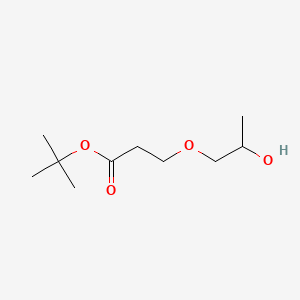
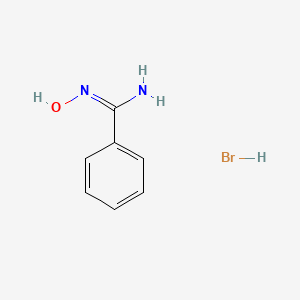
![9H-Thioxanthen-9-one, 1-[[2-(dimethylamino)ethyl]amino]-2-methoxy-4-methyl-](/img/structure/B14021557.png)
